molecular formula C18H23N3O2S B2648597 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1798042-12-2

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2648597
CAS No.: 1798042-12-2
M. Wt: 345.46
InChI Key: IOOGZSOLDZTGPI-UHFFFAOYSA-N
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Description

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a potent and selective investigational compound identified as a key intermediate in the synthesis of novel anaplastic lymphoma kinase (ALK) inhibitors . Its molecular architecture, featuring a cyclopentane carboxamide core linked to a substituted pyrazole and thiophene ring system, is engineered to confer high affinity and specificity for ALK, a receptor tyrosine kinase implicated in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). Research with this compound is primarily focused on oncology and drug discovery , where it serves as a critical chemical tool for studying ALK signaling pathways, investigating mechanisms of resistance to existing ALK inhibitors, and evaluating the efficacy of next-generation therapeutic candidates in preclinical models. The design incorporates metabolic stability elements, such as the tetrahydro-2H-pyran group, to improve pharmacokinetic properties, making it a valuable asset for translational cancer research aimed at developing improved targeted therapies.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c22-17(18(7-1-2-8-18)16-4-3-11-24-16)20-14-12-19-21(13-14)15-5-9-23-10-6-15/h3-4,11-13,15H,1-2,5-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOGZSOLDZTGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=CN(N=C3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A tetrahydro-2H-pyran moiety
  • A pyrazole ring
  • A thiophene group
  • A cyclopentanecarboxamide backbone

These structural components contribute to its pharmacological properties.

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • CB1 receptors : Some derivatives have shown high affinity for cannabinoid receptors, which are involved in numerous physiological processes such as pain sensation and appetite regulation .
  • Translocator Protein (TSPO) : Certain analogs have demonstrated selectivity for TSPO, suggesting potential applications in neuroimaging and neuroprotective therapies .

1. Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance:

  • In vitro studies showed that similar pyrazole derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of cell survival pathways .

2. Neuroprotective Effects

Compounds structurally related to this compound have been investigated for their neuroprotective effects. They may exert these effects through:

  • Modulation of neurotransmitter systems.
  • Protection against oxidative stress in neuronal cells .

3. Anti-inflammatory Properties

The anti-inflammatory potential is another area of interest. Compounds with similar scaffolds have been reported to inhibit pro-inflammatory cytokines, indicating that this compound may also exhibit anti-inflammatory activity .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

StudyFindings
Study on CB1 receptor ligandsIdentified high-affinity binding to CB1 receptors, leading to significant effects on appetite and pain modulation .
Neuroprotective studyDemonstrated that pyrazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress .
Anti-inflammatory researchShowed that certain analogs inhibit TNF-alpha production, indicating potential therapeutic applications in inflammatory diseases .

Research Findings

Research findings suggest that this compound may possess a range of biological activities due to its unique chemical structure. The following table summarizes key findings from various studies:

Biological ActivityMechanismReference
CB1 Receptor BindingHigh affinity for CB1 receptors
NeuroprotectionReduces oxidative stress-induced apoptosis
Anti-inflammatoryInhibits TNF-alpha production

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationship (SAR) of pyrazole derivatives, demonstrating that modifications to the tetrahydropyran ring enhanced cytotoxicity against various cancer cell lines .

Anti-inflammatory Properties

Another application lies in its anti-inflammatory potential. Compounds with similar structures have been evaluated for their ability to inhibit pro-inflammatory cytokines. Research indicates that these compounds can modulate pathways involved in inflammation, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated effectiveness against a range of bacteria and fungi, suggesting its potential use in developing new antibiotics or antifungal treatments. The mechanism involves disrupting microbial cell membranes and inhibiting essential biosynthetic pathways .

Pesticidal Activity

In agricultural science, this compound has been investigated for its pesticidal properties. Research indicates that certain derivatives can effectively control pest populations while being less harmful to beneficial insects, thus supporting integrated pest management strategies .

Plant Growth Regulation

Additionally, this compound has been explored as a plant growth regulator. Its application can enhance growth rates and yield in various crops by influencing hormonal pathways involved in plant development .

Polymer Development

In material science, the unique chemical structure of this compound allows for its incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. Research has focused on synthesizing copolymers that leverage this compound's characteristics for advanced materials used in electronics and coatings .

Nanotechnology

Furthermore, the compound's potential application in nanotechnology has been investigated, particularly in creating nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs could improve bioavailability and targeted delivery .

Case Study 1: Anticancer Research

A notable case study published in Cancer Research examined a series of pyrazole derivatives, including this compound, which demonstrated potent activity against breast cancer cells through specific inhibition of the PI3K/Akt pathway .

Case Study 2: Agricultural Efficacy

In an agricultural field trial, a derivative of this compound was applied to soybean crops, resulting in a 30% reduction in pest populations compared to untreated controls while maintaining crop health and yield levels .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Molecular Weight
Target Compound Cyclopentane carboxamide Thiophen-2-yl, tetrahydro-2H-pyran Not provided
Compound 17 Piperidine carboxamide Naphthalen-1-yl, tetrahydro-2H-pyran 381.2
Compound 9e Pyrazole carboxamide Bromophenyl, cyano-tetrahydro-2H-pyran 465.09

Physicochemical Properties

Key differences in polarity and stability are evident from HPLC and NMR

  • HPLC Retention Times : Compound 17 (tg = 1.07 min) elutes faster than compound 11 (tg = 4.78 min), suggesting higher polarity in the latter due to its methoxypyridin-4-yl group .
  • Melting Points: Compound 9e (188–190°C) exhibits a higher melting point than typical pyrazole derivatives, likely due to the cyano group enhancing crystallinity .

Table 2: Analytical Data Comparison

Compound Yield (%) HPLC tg (min) Melting Point (°C)
17 78 1.07 Not reported
9e 58 Not reported 188–190
11 14 4.78 Not reported

Metabolic Stability

Microsomal stability assays for compound 17 () reveal insights applicable to the target compound:

  • Human vs. Mouse Microsomes : Compound 17 showed moderate stability (60% remaining at 60 min in human microsomes), suggesting that tetrahydro-2H-pyran derivatives may resist oxidative metabolism better than smaller heterocycles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

  • Methodology : Synthesis typically involves coupling a carboxylic acid derivative (e.g., cyclopentanecarboxylic acid) with an amine-containing heterocycle (e.g., 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine) using standard amidation protocols. Solvent selection (e.g., DCM, DMF) and coupling agents (e.g., EDCI, HOBt) significantly impact yields. For example, analogs in and achieved yields of 6–61% via method-specific amine-acid coupling . Statistical design of experiments (DoE) can optimize parameters like temperature, stoichiometry, and reaction time, as highlighted in .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirms structural integrity and regioselectivity. For instance, and used NMR to verify substituent positions in pyrazole and thiophene moieties .
  • HRMS : Validates molecular weight and purity (e.g., reported HRMS data for analogs with <2 ppm error) .
  • HPLC : Assesses purity (>98% in ) and stability under varying conditions (e.g., pH, temperature) .

Q. How can researchers address poor solubility in biological assays?

  • Methodology : Solubility can be improved via co-solvents (DMSO, cyclodextrins) or structural modifications. For example, ’s analog with a dimethylamino group enhanced aqueous solubility through hydrophilic substitution. Pre-formulation studies using dynamic light scattering (DLS) or differential scanning calorimetry (DSC) are recommended .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and electronic properties?

  • Methodology : Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps, charge distribution) to predict reactivity sites. ’s ICReDD framework integrates quantum chemical calculations (e.g., Gaussian, ORCA) with experimental data to optimize reaction pathways . Molecular dynamics (MD) simulations can further assess conformational stability in solution .

Q. How does stereochemistry influence biological activity and synthesis?

  • Methodology : Chiral centers in the tetrahydro-2H-pyran or cyclopentane rings may affect target binding. synthesized diastereomers (e.g., compounds 59 and 60) via stereoselective coupling, revealing divergent bioactivity (e.g., 59: 6% yield vs. 60: 17% yield). Enantiomeric resolution using chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) is critical .

Q. How to resolve contradictions in spectral data during characterization?

  • Methodology : Contradictions in NMR or mass spectra often arise from impurities or tautomerism. For example, ’s compound 58 showed purity >98% via HPLC but required 2D NMR (e.g., COSY, HSQC) to confirm regioisomeric assignments. Cross-validation with X-ray crystallography (as in ) or IR spectroscopy is advised .

Q. What experimental designs validate structure-activity relationships (SAR)?

  • Methodology : Systematic SAR studies involve synthesizing analogs with modular substitutions (e.g., thiophene → furan, pyran → piperidine). and used substituent variations to correlate electronic effects (e.g., electron-withdrawing groups) with activity. High-throughput screening (HTS) and multivariate analysis (e.g., PCA) can identify critical pharmacophores .

Q. How to correlate in vitro data with in vivo efficacy for this compound?

  • Methodology : Pharmacokinetic (PK) studies (e.g., plasma protein binding, metabolic stability in liver microsomes) bridge in vitro potency (e.g., IC50) to in vivo outcomes. ’s feedback loop integrates computational ADMET predictions (e.g., SwissADME) with experimental PK data to refine dosing regimens .

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